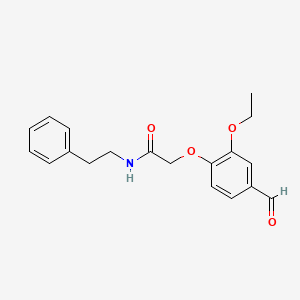

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid, also known as EMCA, is a cyclobutene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. EMCA is a chiral molecule that has been synthesized using various methods and has been studied extensively for its biological and physiological effects.

Aplicaciones Científicas De Investigación

Synthetic Building Blocks and Intermediates

The research around 3-ethyl-3-methylcyclobut-1-ene-1-carboxylic acid often focuses on its utility as a synthetic building block or intermediate in organic synthesis. A study by Ryabukhin et al. (2018) discusses the multigram synthesis of various 3,3-difluorocyclobutyl-substituted building blocks, which are crucial for the preparation of a diverse array of functional groups, including carboxylic acid derivatives. This synthesis process showcases the flexibility of cyclobutane carboxylates as intermediates for generating compounds with potential applications in pharmaceuticals and materials science Ryabukhin et al., 2018.

Structural and Electronic Analysis

Another dimension of research involves the structural and electronic analysis of derivatives of cyclobutene carboxylic acids. Acar et al. (2017) synthesized and characterized a molecule closely related to this compound, analyzing its molecular structure through spectroscopy and X-ray diffraction. This research contributes to a deeper understanding of the physical and chemical properties of cyclobutene derivatives, which is essential for designing molecules with desired behaviors and interactions in various chemical environments Acar et al., 2017.

Enantioselective Synthesis

The utility of cyclobutene derivatives in enantioselective synthesis is also a significant area of research. For instance, Qin Xu et al. (2007) explored the use of chiral BINAM NHC-Rh(III) complexes in the enantioselective hydrosilylation of 3-oxo-3-arylpropionic acid esters. This method highlights the importance of cyclobutene derivatives in achieving high enantioselectivity in the synthesis of complex organic molecules, potentially opening new pathways for the production of enantiomerically pure pharmaceuticals Qin Xu et al., 2007.

Ethylene-Independent Growth Regulation

Research by Polko and Kieber (2019) on 1-aminocyclopropane 1-carboxylic acid (ACC), a compound structurally related to this compound, sheds light on its role as an ethylene-independent growth regulator in plants. Although not directly related to this compound, this study emphasizes the broader significance of cyclobutane derivatives in biological systems, including their potential applications in agriculture and plant science Polko & Kieber, 2019.

Propiedades

IUPAC Name |

3-ethyl-3-methylcyclobutene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-8(2)4-6(5-8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQJRJPCRIRXSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(2-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2569966.png)

![3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2569970.png)

![N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2569975.png)

![2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2569977.png)

![8-chloro-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2569985.png)